1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring via an ether oxygen, with a thiophene-substituted ethanone moiety. This structure combines aromatic and small-ring heterocycles, which are common in pharmaceuticals and materials science due to their electronic and steric properties. The benzothiazole group is known for its bioactivity, including antimicrobial and anticancer properties, while the azetidine ring (a four-membered nitrogen-containing heterocycle) enhances conformational rigidity and metabolic stability compared to larger rings like piperidine .
Synthetic routes for such compounds often involve nucleophilic substitution or coupling reactions. For example, benzothiazole intermediates can be functionalized with azetidine precursors under basic conditions, followed by thiophene-ethanone incorporation via ketone alkylation or acylation .
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)18-9-11(10-18)20-16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUISJDVPUGONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₆N₂O₂S
- Molecular Weight : Approximately 356.5 g/mol
- CAS Number : 1421525-14-5
The compound features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a thiophene group. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole and azetidine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzo[d]thiazole showed efficacy against various bacterial strains, suggesting that our compound may possess similar properties due to its structural components.
Anticancer Potential
The compound has been investigated for its potential in cancer therapy. Specifically, studies have focused on its ability to inhibit kinase enzymes, which are crucial in cell signaling pathways associated with cancer progression. Inhibiting these enzymes can lead to reduced tumor growth and metastasis.
The proposed mechanism involves the interaction of the compound with specific targets within the cell, leading to apoptosis (programmed cell death) in cancer cells. This is particularly relevant for cancers that are resistant to conventional therapies .
Study 1: Kinase Inhibition
A recent study explored the inhibitory effects of various azetidinone derivatives on specific kinases involved in cancer signaling pathways. The results indicated that compounds similar to This compound exhibited notable inhibition, suggesting potential for development as anticancer agents.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of benzo[d]thiazole were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, highlighting the potential application of this compound in treating infections .
| Study | Focus | Findings |
|---|---|---|
| Kinase Inhibition | Cancer therapy | Significant inhibition of kinases |
| Antimicrobial Efficacy | Infection treatment | Effective against multiple bacteria |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Hypothetical formula based on structural analogy to . †No direct synthesis data provided in evidence; inferred from related compounds.
Key Observations:
In contrast, thiourea-linked benzothiazoles () exhibit antimicrobial effects, suggesting functional group-dependent target specificity.
Electronic Properties : The (Z)-configured benzothiazolylidene-thiophene derivative () shows aggregation-induced emission (AIE), a property absent in the target compound, likely due to differences in conjugation and stereoelectronic effects.
Synthetic Flexibility: Azetidine-containing hybrids (e.g., ) are synthesized via multistep coupling, whereas simpler analogues like 2-(benzo[d]thiazol-2-ylthio)-1-phenylethanone () are prepared in fewer steps, emphasizing trade-offs between complexity and functionality.
Pharmacological and Industrial Relevance
- MAC-5576 vs. Target Compound: MAC-5576’s efficacy against SARS-CoV Mpro underscores the importance of the thiophene-ethanone scaffold in protease inhibition. The target compound’s azetidine-benzothiazole hybrid may offer improved pharmacokinetics (e.g., reduced metabolic degradation) but requires validation .
- AIE-Active Derivatives : ’s emissive compounds are valuable for OLEDs or biosensors, whereas the target compound’s applications remain unexplored, indicating a gap in materials science research .
- Antimicrobial Thioureas : Benzothiazole-thiourea derivatives () achieve moderate yields (70–85%) and broad-spectrum activity, suggesting that the target compound could be modified with similar substituents for enhanced bioactivity .
Challenges and Limitations
- Data Gaps : Biological data for the target compound is absent in the provided evidence, unlike MAC-5576 or AIE-active derivatives, limiting direct comparative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
